[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound that belongs to the class of electron-deficient ring-fused systems. This compound is known for its unique structural features, which include a fused oxadiazole and pyrazine ring.
Preparation Methods
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be achieved through several routes. One common method involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. Another approach is the ring closure of 1,2-dioximes to form 1,2,5-oxadiazoles. . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production. This mechanism is particularly useful in the treatment of metabolic disorders, as it helps in reducing the accumulation of fat in the liver . The molecular targets and pathways involved include the mitochondrial respiratory chain and associated enzymes.
Comparison with Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be compared with other similar compounds, such as:
[1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound has a similar ring structure but contains sulfur instead of oxygen.
Quinoxaline derivatives: These compounds have a similar fused ring system but differ in their electronic properties and applications.
The uniqueness of this compound lies in its electron-deficient nature and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVWKLUWAKKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC2=NON=C2N=C1N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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